molecular formula C11H12N2O2 B1393956 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one CAS No. 767282-21-3

7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one

Cat. No. B1393956
M. Wt: 204.22 g/mol
InChI Key: OGKOVBRXZFOSOX-UHFFFAOYSA-N
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Description

7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one is a chemical compound . It is also known as 7H-SPIRO (FURO (3,4-B)PYRIDINE-5,4’-PIPERIDINE) .


Synthesis Analysis

The synthesis of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one is related to the crystalline forms of the compound 2’- (7,7- dirnethyl-1’H,7H-spiro [furo [3,4-b]pyridine-5,4’-piperidin]-1’-yl)-1,3- dihydro-4’H-spiro [indene-2,5’- [1,3]oxazol]-4’-one . The synthesis involves processes for the preparation of the compound .


Molecular Structure Analysis

The molecular structure of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one is characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one include a molecular weight of 190.24 . The compound is sealed in dry, room temperature conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Concise Synthesis Protocols : A study by Kuethe and Maloney (2013) describes the development of a synthesis protocol for highly functionalized spiro compounds, including spiro[furo[3,4-b]pyridin-5(7H)-ones] (Kuethe & Maloney, 2013).
  • Diastereoselective Syntheses : Liang et al. (2020) report the synthesis of spiro[indoline-3,4'-piperidine] derivatives, highlighting the significance of the spiro[indoline-3,4'-piperidine] scaffold in various bioactive polycyclic indole alkaloids (Liang et al., 2020).
  • One-Pot Ultrasound-Assisted Synthesis : Ghahremanzadeh et al. (2014) developed a one-pot protocol for synthesizing 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives using ultrasound irradiation, highlighting a novel method of chemical synthesis (Ghahremanzadeh et al., 2014).

Biomedical and Pharmacological Potential

  • Pharmacophore in Drug Development : Ghatpande et al. (2020) discuss spiro[chromane-2,4'-piperidine]-4(3H)-one as a critical pharmacophore in drugs, drug candidates, and biochemical reagents, emphasizing its growing role in medicinal chemistry (Ghatpande et al., 2020).
  • c-Met/ALK Inhibitors : Li et al. (2013) synthesized novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, showing efficacy as c-Met/ALK dual inhibitors in pharmacological and antitumor assays (Li et al., 2013).
  • Antimycobacterial Activity : Kumar et al. (2008) report the synthesis and evaluation of spiro-piperidin-4-ones for activity against Mycobacterium tuberculosis, demonstrating significant antimycobacterial potential (Kumar et al., 2008).

Synthetic Methodology Advancements

  • Ultrasound-Assisted Combinatorial Synthesis : Zou et al. (2012) describe an efficient ultrasound-assisted method for synthesizing spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, showcasing an advancement in synthetic methodologies (Zou et al., 2012).
  • Novel Process for Scale Synthesis : Mowrey et al. (2018) developed a high-yielding process for synthesizing spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one, a key building block in biologically active compounds, on a kilogram scale (Mowrey et al., 2018).

properties

IUPAC Name

spiro[furo[3,4-b]pyridine-5,4'-piperidine]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-9-8(2-1-5-13-9)11(15-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKOVBRXZFOSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=O)O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676493
Record name 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one

CAS RN

767282-21-3
Record name 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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